(E)-4-chloro-N-methyl-N'-tosylbenzimidamide
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Overview
Description
(E)-4-chloro-N-methyl-N’-tosylbenzimidamide is an organic compound that belongs to the class of benzimidamides This compound is characterized by the presence of a chloro group at the 4-position, a methyl group attached to the nitrogen atom, and a tosyl group attached to the nitrogen atom of the imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N-methyl-N’-tosylbenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzimidamide and N-methyl-N’-tosylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.
Coupling Reaction: The deprotonated amine is then reacted with 4-chlorobenzimidamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.
Industrial Production Methods
Industrial production of (E)-4-chloro-N-methyl-N’-tosylbenzimidamide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-chloro-N-methyl-N’-tosylbenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzimidamides with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
(E)-4-chloro-N-methyl-N’-tosylbenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-chloro-N-methyl-N’-tosylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylbenzimidamide: Lacks the tosyl group, resulting in different chemical properties and reactivity.
N-methyl-N’-tosylbenzimidamide: Lacks the chloro group, affecting its substitution reactions.
4-chloro-N-tosylbenzimidamide: Lacks the methyl group, influencing its overall stability and reactivity.
Uniqueness
(E)-4-chloro-N-methyl-N’-tosylbenzimidamide is unique due to the presence of all three functional groups (chloro, methyl, and tosyl), which confer specific chemical properties and reactivity
Properties
IUPAC Name |
4-chloro-N'-methyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-3-9-14(10-4-11)21(19,20)18-15(17-2)12-5-7-13(16)8-6-12/h3-10H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKFKULIXNFWFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NC)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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